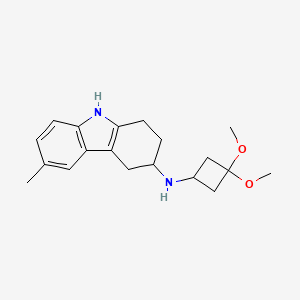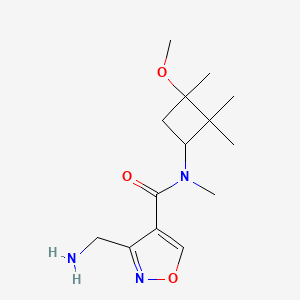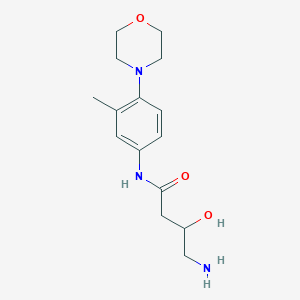![molecular formula C12H16ClN5O2 B7439350 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine](/img/structure/B7439350.png)
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine, also known as ACEA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. ACEA is a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have various physiological and biochemical effects.
Mechanism of Action
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine binds to the CB1 receptor and activates it, leading to downstream signaling events. The activation of the CB1 receptor by 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This, in turn, leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine can inhibit the release of glutamate, a neurotransmitter that is involved in pain sensation and mood regulation. 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. In vivo studies have shown that 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine can reduce pain sensation and increase appetite.
Advantages and Limitations for Lab Experiments
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has several advantages as a tool for studying the CB1 receptor. It is a selective agonist for the CB1 receptor, meaning that it does not activate other receptors in the brain. This makes it a valuable tool for studying the specific role of the CB1 receptor in various physiological processes. However, 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine also has some limitations. It has a short half-life in vivo, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to study the long-term effects of 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine on physiological processes.
Future Directions
There are several future directions for research on 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine. One area of research is the development of more potent and selective CB1 receptor agonists. This could lead to the development of new therapeutic agents for the treatment of various diseases, including pain, obesity, and addiction. Another area of research is the development of new methods for delivering 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine to the brain. This could improve the efficacy of 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine as a therapeutic agent and allow for the study of its long-term effects on physiological processes. Finally, research on the CB1 receptor and its role in various physiological processes is ongoing, and 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine will continue to be a valuable tool for studying this receptor in the future.
Synthesis Methods
The synthesis of 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-chloroadenosine, which is reacted with 2-(oxan-2-yloxy)ethylamine in the presence of a base to yield 2-chloro-9-[2-(oxan-2-yloxy)ethyl]adenine. This compound is then reacted with ammonia in the presence of a palladium catalyst to produce 2-chloro-9-[2-(oxan-2-yloxy)ethyl]purine. Finally, the purine derivative is reacted with an amine to yield 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine.
Scientific Research Applications
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has been widely used in scientific research as a tool to study the function of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and is involved in various physiological processes, including pain sensation, appetite, and mood regulation. 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has been shown to activate the CB1 receptor selectively, making it a valuable tool for studying the role of the CB1 receptor in these processes.
properties
IUPAC Name |
2-chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c13-12-16-10(14)9-11(17-12)18(7-15-9)4-6-20-8-3-1-2-5-19-8/h7-8H,1-6H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASMNUMXWPSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=NC3=C(N=C(N=C32)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1H-imidazol-2-one](/img/structure/B7439280.png)

![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide](/img/structure/B7439293.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439294.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)
![N-(4-hydroxy-4-phenylbutan-2-yl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439298.png)



![1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl-(2-pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B7439343.png)
![1-[4-(3,3-Dimethylazetidin-2-yl)piperidin-1-yl]-2-(1-methoxypiperidin-4-yl)ethanone](/img/structure/B7439344.png)
![N-(2-thiomorpholin-3-ylethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439357.png)
![5-(6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)-3,4-diethyl-1H-pyridazin-6-one](/img/structure/B7439365.png)